

An In-depth Technical Guide to the Chemical Properties of 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminopentanoic acid

Cat. No.: B092683

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopentanoic acid, also known as β -aminopentanoic acid, is a non-proteinogenic β -amino acid that has garnered interest in various scientific fields, including medicinal chemistry and drug development. Its structure, featuring an amino group at the β -position relative to the carboxyl group, imparts unique conformational properties and biological activities compared to its α -amino acid counterparts. This technical guide provides a comprehensive overview of the chemical properties of **3-aminopentanoic acid**, including its physicochemical characteristics, synthesis, and reactivity. The information is presented to support research and development activities involving this compound.

Core Chemical Properties

3-Aminopentanoic acid is a chiral molecule that can exist as a racemic mixture or as individual (R) and (S) enantiomers. Its fundamental properties are summarized below.

Property	Value	Source(s)
IUPAC Name	3-aminopentanoic acid	[1]
Synonyms	β -Aminopentanoic acid, 3-Aminovaleric acid	[2]
CAS Number	18664-78-3 (racemic)	[1] [3] [4] [5]
131347-76-7 ((R)-enantiomer)	[6]	
14389-77-6 ((S)-enantiomer)	[7]	
Molecular Formula	C ₅ H ₁₁ NO ₂	[1]
Molecular Weight	117.15 g/mol	[1]
Physical State	Solid	[8]
Boiling Point	230.1 \pm 23.0 °C (Predicted)	[9]
pKa	3.80 \pm 0.10 (Predicted)	[9]
Solubility	Soluble in water ((R)-enantiomer)	[6]

Synthesis and Reactions

Synthesis of 3-Aminopentanoic Acid

While a specific, detailed experimental protocol for the direct synthesis of **3-aminopentanoic acid** is not readily available in the searched literature, methods for synthesizing structurally related compounds provide a basis for its preparation. For instance, the synthesis of (R)-4-aminopentanoic acid has been achieved from levulinic acid using an engineered glutamate dehydrogenase, suggesting that enzymatic approaches could be viable.[\[10\]](#) Additionally, palladium-catalyzed β -C-H arylation has been employed to synthesize 3-arylated δ -aminopentanoic acid derivatives, indicating that functionalization at the β -position is achievable.[\[11\]](#) A general approach to the synthesis of β -amino acids often involves the conjugate addition of a nitrogen nucleophile to an α,β -unsaturated carbonyl compound, followed by hydrolysis.

Chemical Reactivity

As an amino acid, **3-aminopentanoic acid** exhibits reactivity characteristic of both its amino and carboxylic acid functional groups.

- Amine Group Reactions: The primary amine group can undergo acylation, alkylation, and reactions with carbonyl compounds to form Schiff bases.
- Carboxylic Acid Group Reactions: The carboxylic acid group can be converted to esters, amides, and acid halides.
- Intramolecular Reactions: Due to the proximity of the amino and carboxyl groups, intramolecular cyclization to form a β -lactam is a potential reaction under appropriate conditions.

General reactions of amino acids such as transamination, deamination, and decarboxylation are also applicable to **3-aminopentanoic acid**.^[12] Transamination involves the transfer of the amino group to an α -keto acid, a key process in amino acid metabolism. Deamination is the removal of the amino group, which can occur oxidatively or non-oxidatively. Decarboxylation leads to the removal of the carboxyl group, producing biogenic amines.^[12]

Biological Significance and Signaling Pathways

β -Amino acids and their derivatives are of significant interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to proteolytic degradation.^[9] They are utilized in the development of drugs and for molecular recognition.

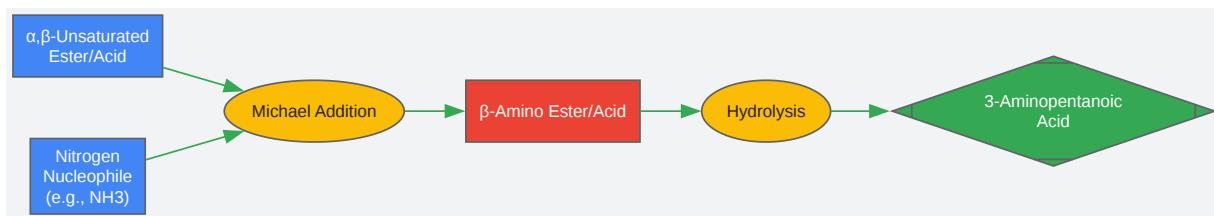
While specific signaling pathways directly involving **3-aminopentanoic acid** have not been detailed in the available literature, the broader class of amino acids is known to be a potent regulator of the mechanistic target of rapamycin (mTOR) signaling pathway.^{[13][14][15]} The mTOR complex 1 (mTORC1) is a central regulator of cell growth and metabolism, and its activity is stimulated by amino acids.^{[13][16]} This regulation is crucial for processes such as protein synthesis and autophagy.^[16] The general mechanism involves the sensing of amino acid availability, which leads to the activation of mTORC1.^[13]

Given the structural similarity of **3-aminopentanoic acid** to other biologically active amino acids, it is plausible that it could interact with amino acid sensing and signaling pathways. However, further research is required to elucidate its specific roles.

Experimental Protocols

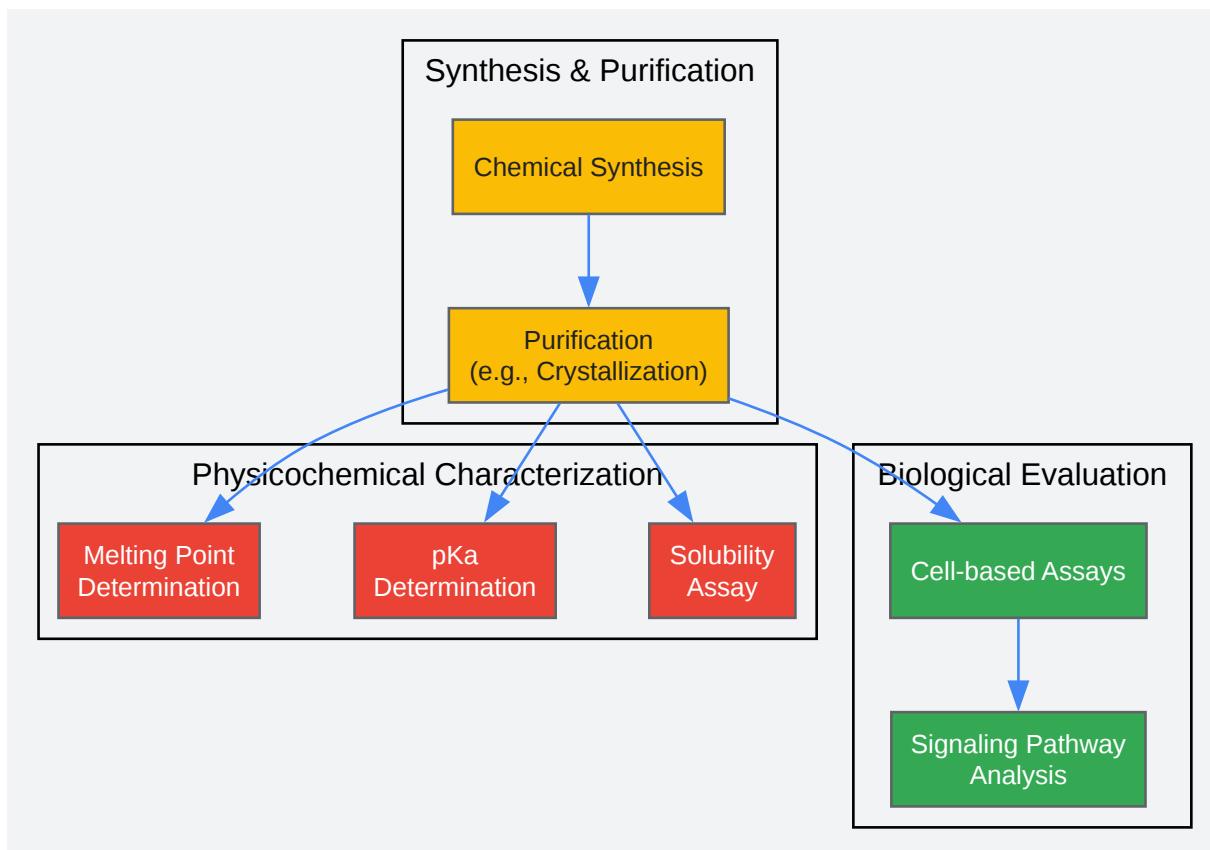
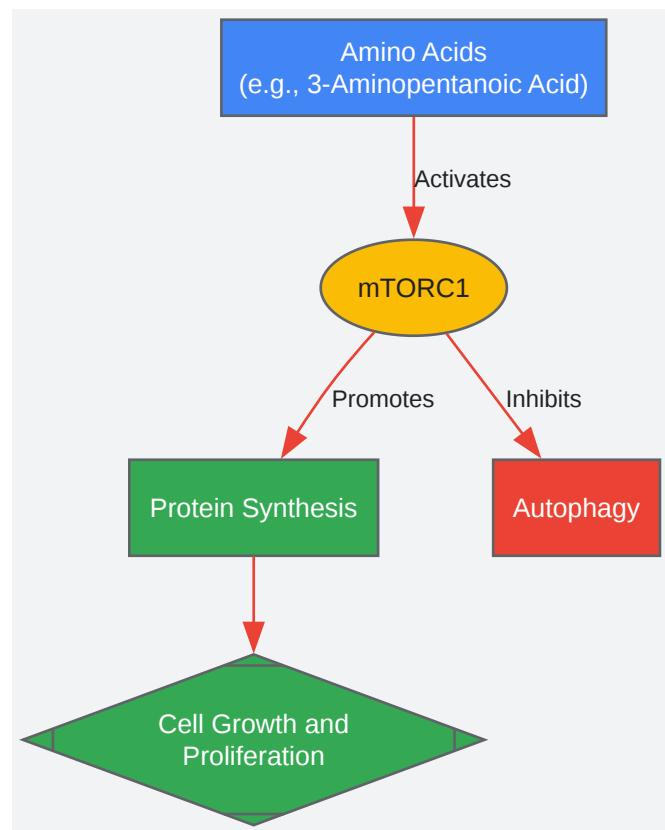
Detailed experimental protocols for the determination of the physicochemical properties of **3-aminopentanoic acid** are not explicitly available in the searched literature. However, standard methods can be applied.

Determination of Melting Point


The melting point of a solid compound like **3-aminopentanoic acid** can be determined using a melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated. The temperature range over which the solid melts is recorded. For compounds that decompose upon heating, fast scanning calorimetry (FSC) can be used to determine the melting parameters.[\[17\]](#)

Determination of pKa

The acid dissociation constant (pKa) can be determined experimentally by titration. A solution of the amino acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa values correspond to the pH at the half-equivalence points. For molecules with multiple ionizable groups, computational chemistry methods can also be used to predict the pKa values.[\[18\]](#)



Logical Relationships and Workflows

The following diagrams illustrate key conceptual relationships and a general experimental workflow relevant to the study of **3-aminopentanoic acid**.

[Click to download full resolution via product page](#)

Caption: A generalized synthetic pathway to **3-aminopentanoic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-3-Aminopentanoic acid | 131347-76-7 [chemicalbook.com]
- 3. 3-AMINO-PENTANOIC ACID | 18664-78-3 [chemicalbook.com]
- 4. 3-AMINO-PENTANOIC ACID | CAS#:18664-78-3 | Chemsoc [chemsoc.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. (S)-3-Aminopentanoic acid | C5H11NO2 | CID 11320932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB [foodb.ca]
- 9. (R)-3-Aminopentanoic acid price, buy (R)-3-Aminopentanoic acid - chemicalbook [chemicalbook.com]
- 10. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 3-Aminopentanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092683#3-aminopentanoic-acid-chemical-properties\]](https://www.benchchem.com/product/b092683#3-aminopentanoic-acid-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com